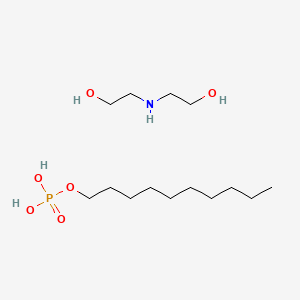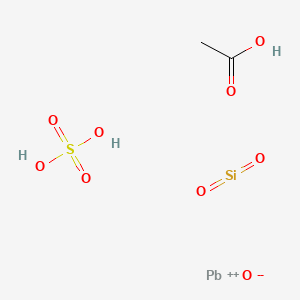
Acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;dioxosilane;lead(2+);oxygen(2-)sulfuric acid typically involves the reaction of acetic acid with lead oxide (PbO), silica (SiO₂), and sulfuric acid (H₂SO₄). The reaction conditions often require controlled temperatures and specific stoichiometric ratios to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as mixing, heating, and purification to obtain the final product with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of lead and silicon.
Reduction: Reduction reactions may involve the conversion of lead(2+) to elemental lead or other lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce lead dioxide (PbO₂) and silicon dioxide (SiO₂), while reduction may yield elemental lead and silicon .
Aplicaciones Científicas De Investigación
Acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be employed in biological studies to investigate the effects of lead and silicon on biological systems.
Medicine: Research into the potential medical applications of this compound includes its use in diagnostic imaging and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid involves its interaction with molecular targets and pathways within a given system. For example, in biological systems, the compound may interact with cellular components, leading to changes in cellular function and signaling pathways. The specific molecular targets and pathways involved depend on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;dioxosilane;lead(2+) dihydride;oxygen(2-);sulfuric acid: This compound has a similar structure but includes a dihydride group instead of the standard lead(2+) ion.
Acetic acid;reaction products with lead oxide (PbO), silica, and sulfuric acid: This is another closely related compound with similar chemical properties and applications.
Uniqueness
The uniqueness of acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid lies in its specific combination of elements and the resulting chemical properties. This combination allows for a wide range of applications and reactions that may not be possible with other similar compounds .
Propiedades
Fórmula molecular |
C2H6O9PbSSi |
|---|---|
Peso molecular |
441 g/mol |
Nombre IUPAC |
acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid |
InChI |
InChI=1S/C2H4O2.H2O4S.O2Si.O.Pb/c1-2(3)4;1-5(2,3)4;1-3-2;;/h1H3,(H,3,4);(H2,1,2,3,4);;;/q;;;-2;+2 |
Clave InChI |
QLAKWLKQZXXRPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.[O-2].OS(=O)(=O)O.O=[Si]=O.[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


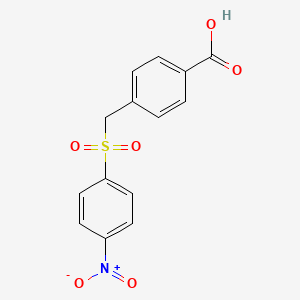

![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)
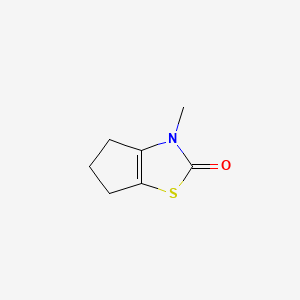
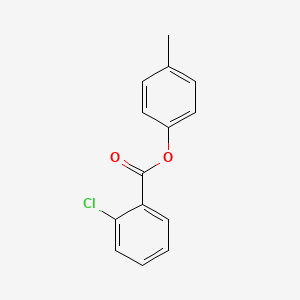
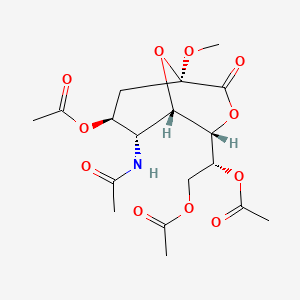
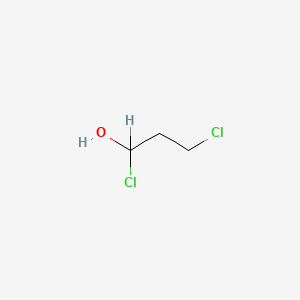

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)




